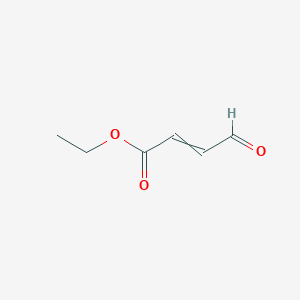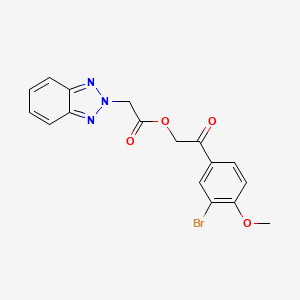![molecular formula C20H23NO4 B12447735 Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12447735.png)
Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an amide linkage, and a phenoxyacetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate typically involves the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.
Amidation reaction: The phenoxyacetyl intermediate is then reacted with 4-aminobenzoic acid under suitable conditions to form the desired amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group of the amide product with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate involves its interaction with specific molecular targets. The phenoxyacetyl moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-({[4-(propan-2-yl)phenoxy]carbonyl}amino)benzoate
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)benzoate
Uniqueness
Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate is unique due to its specific structural features, such as the presence of the phenoxyacetyl moiety and the benzoate ester group
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
methyl 4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-13(2)17-10-5-14(3)11-18(17)25-12-19(22)21-16-8-6-15(7-9-16)20(23)24-4/h5-11,13H,12H2,1-4H3,(H,21,22) |
Clave InChI |
USOPQSKBNAPSSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12447666.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B12447669.png)

![1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea](/img/structure/B12447682.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12447691.png)
![1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12447695.png)
![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-nitroaniline](/img/structure/B12447701.png)
![1'-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B12447708.png)
![4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12447715.png)

![2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12447733.png)
